![molecular formula C9H11F3O4S B2943942 Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate CAS No. 339106-70-6](/img/structure/B2943942.png)
Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate
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Description
Scientific Research Applications
Stereoselective Cycloaddition Reactions
An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a stereoselective method for synthesizing cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group plays a crucial role in facilitating the cycloaddition reaction and can be removed or substituted, transforming the difluorinated cyclic sulfoximines into cyclic sulfinamides (Wenchao Ye et al., 2014).
Triafulvene Generation and Trapping
Substituted methylidenecyclopropanes, easily derived from specific cyclopropane precursors, serve as attractive precursors for triafulvene, demonstrating the compound's versatility in generating reactive intermediates for further chemical transformations (A. Weber et al., 1989).
Synthesis of Trifluoromethyl-Cyclopropanes
The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes from the reaction between trifluoromethylalkenes and unstabilized sulfonium ylides offers practical access to pharmacologically interesting cyclopropyl moieties, utilizing commercially available reagents at low temperatures (P. Cyr et al., 2019).
Convenient One-Pot Synthesis of Substituted Cyclopropanes
A three-component reaction involving sulfonium salts, malononitrile, and aldehydes in an ionic liquid or ethanol presents a convenient one-pot method for synthesizing substituted cyclopropanes. This process occurs stereoselectively, forming transcyclopropanes with higher yields in ionic liquids compared to ethanol (A. A. Shestopalov et al., 2003).
Regio- and Stereo-selective Synthesis of Trifluoromethylated Compounds
1,1,1-Trifluoro-3-phenylsulfonylpropene, a synthetic precursor for trifluoromethylated compounds, is prepared from methyl phenyl sulfone and ethyl trifluoroacetate. Its 1,3-dipolar cycloaddition with various nitrones yields trifluoromethylisoxazolidines with high regio- and stereo-selectivity, further converted into trifluoromethylated syn-3-amino alcohols (Hiroyasu Tsuge et al., 1995).
properties
IUPAC Name |
methyl 1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4S/c1-16-8(13)9(3-4-9)17(14,15)5-2-6(10)7(11)12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQPLSCFIHJEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)S(=O)(=O)CCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate |
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